Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitro-phenoxy)tetrahydro-2H-pyran-2-carboxylate
Description
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate (CAS: 89772-41-8) is a sodium salt of a glucuronic acid derivative featuring a 4-nitrophenoxy substituent. Its molecular formula is C₁₂H₁₂NNaO₉, with a molecular weight of 337.21 g/mol . The compound adopts a stereochemically defined pyran ring system, confirmed by NMR
- ¹H NMR (D₂O, 400 MHz): δ 8.33–8.24 (m, 2H, aromatic), 7.37–7.29 (m, 2H, aromatic), 5.85 (d, J = 3.7 Hz, pyran H), and key hydroxyl and methylene signals .
- ¹³C NMR: Peaks at 175.93 ppm (carboxylate) and 161.36 ppm (nitrophenoxy linkage) .
It is stored under inert atmosphere at -20°C to ensure stability . The compound is synthetically accessible via selective oxidation of primary hydroxyl groups to carboxylic acids (Method A: 71% yield) . Its primary applications include enzymatic assay substrates (e.g., β-glucuronidase activity detection) due to its nitrophenyl group, which releases a chromophore upon hydrolysis .
Properties
IUPAC Name |
sodium;3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO9.Na/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSCXLWCVBZJEE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NNaO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trichloroacetimidate Glycosylation
A widely used method involves trichloroacetimidate intermediates. As described in a synthetic protocol for glucuronide metabolites, the glycosylation proceeds via activation of a protected glucuronic acid donor. Key steps include:
- Donor Preparation : Methyl 2,3,4-tri-O-acetyl-α-D-glucuronate is converted to its trichloroacetimidate derivative using Cl₃CCN and DBU.
- Coupling : The donor reacts with 4-nitrophenol in the presence of BF₃·Et₂O or TMSOTf as a Lewis acid, yielding the β-glycoside due to neighboring group participation.
- Deprotection : Sequential hydrolysis of acetyl and methyl esters using NaOH/MeOH/H₂O produces the free glucuronic acid, which is neutralized with NaHCO₃ to form the sodium salt.
Typical Conditions
| Parameter | Value | Source |
|---|---|---|
| Donor | Methyl 2,3,4-tri-O-acetyl-α-D-glucuronate trichloroacetimidate | |
| Acceptor | 4-Nitrophenol | |
| Catalyst | BF₃·Et₂O (1.2 equiv) | |
| Yield | 82% (crude), 68% (purified) |
Direct Glycosylation with TMS Triflate
An alternative approach employs a direct glycosylation strategy using O-acetyl-protected glucuronate donors. This method, optimized by London et al., involves:
- Activation : TMS triflate catalyzes the coupling of 4-nitrophenol with methyl 2,3,4-tri-O-acetyl-β-D-glucuronate.
- Deprotection : Hydrolysis with aqueous Na₂CO₃ removes acetyl and methyl groups, followed by neutralization with NaHCO₃.
Advantages :
- Avoids the need for trichloroacetimidate intermediates.
- Suitable for large-scale synthesis due to fewer steps.
Limitations :
Sodium Salt Formation
Ion Exchange from Free Acid
The sodium salt is typically obtained by neutralizing the free glucuronic acid derivative with sodium bicarbonate or sodium hydroxide. For example:
- Acid Preparation : The free acid is generated via hydrolysis of methyl ester precursors.
- Neutralization : Addition of NaHCO₃ in methanol/water, followed by lyophilization, yields the sodium salt.
Critical Parameters
| Parameter | Optimal Value | Source |
|---|---|---|
| pH | 7.0–7.5 | |
| Solvent | Methanol/water (1:1 v/v) | |
| Yield | >90% |
Sodium-2-Ethylhexanoate Metathesis
A patent describes sodium salt formation via metathesis with sodium-2-ethylhexanoate:
- Reaction : The free acid is treated with sodium-2-ethylhexanoate in acetone.
- Precipitation : The sodium salt precipitates and is isolated by filtration.
Advantages :
- High purity (>99% by HPLC).
- Scalable for industrial production.
Oxidation Approaches
TEMPO-Mediated Oxidation
Unprotected sugars can be oxidized to glucuronic acid derivatives. A method from PMC utilizes:
- Oxidation : TEMPO (0.1 mol%), NaBr (5 mol%), and trichloroisocyanuric acid (2.1 equiv) in aqueous acetonitrile.
- Workup : Ethanol quench followed by freeze-drying yields the sodium salt directly.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Temperature | Room temperature | |
| Reaction Time | 2–4 hours | |
| Yield | 89% |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Stereochemical Control |
|---|---|---|---|---|
| Trichloroacetimidate | 68–82 | >95 | Moderate | Excellent |
| Direct Glycosylation | 24–38 | 90–95 | High | Good |
| TEMPO Oxidation | 85–89 | >98 | High | Moderate |
| Sodium Metathesis | >90 | >99 | Industrial | N/A |
Key Findings :
- Trichloroacetimidate methods offer superior stereochemical control but require multi-step protection/deprotection.
- Direct glycosylation simplifies the process but suffers from lower yields.
- TEMPO oxidation is efficient for unprotected substrates but may require downstream purification.
Chemical Reactions Analysis
Types of Reactions
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitro-phenoxy)tetrahydro-2H-pyran-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the phenoxy group with other nucleophiles.
Scientific Research Applications
Antioxidant Activity
Research indicates that sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitro-phenoxy)tetrahydro-2H-pyran-2-carboxylate exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in various cellular models. This property makes it a candidate for further studies on its role in preventing oxidative damage associated with chronic diseases .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. Its ability to modulate neuroinflammation and protect neuronal cells from apoptosis has been highlighted in recent studies. The mechanism involves the inhibition of pro-inflammatory cytokines and the enhancement of neurotrophic factors .
Treatment of Neurodegenerative Disorders
The compound is being explored as a potential therapeutic agent for neurodegenerative disorders. Its efficacy in alleviating symptoms associated with Parkinson's disease has been documented through various studies that demonstrate its capability to improve motor functions and cognitive performance in animal models .
Anticancer Properties
Emerging research suggests that this compound may have anticancer properties. Preliminary data indicate that it can inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated significant reduction in neuronal death in vitro when treated with the compound. |
| Study B | Antioxidant Activity | Showed a marked decrease in oxidative stress markers in treated cells compared to controls. |
| Study C | Anticancer Effects | Reported inhibition of tumor growth in xenograft models treated with the compound. |
Mechanism of Action
The mechanism of action of Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitro-phenoxy)tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, while the nitro group may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sodium Pyran Carboxylate Derivatives
Structural and Functional Insights
Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂): The target compound’s nitro group enhances electrophilicity, making it a superior substrate for hydrolytic enzymes like β-glucuronidase . In contrast, the 2-aminophenoxy analog () exhibits basicity, enabling interactions with acidic biological targets .
Stability and Storage: The target compound requires -20°C storage due to hygroscopicity and sensitivity to hydrolysis . The quinolin-8-yl derivative () demands stricter -80°C storage, suggesting lower thermal stability due to extended π-conjugation .
Biological Relevance: The indole- and quinoline-containing analogs () are prioritized in oncology research, leveraging their heterocyclic frameworks for kinase inhibition or DNA damage induction . The 3-oxo-phenoxazinyl derivative () shows promise in disrupting microbial cell walls, attributed to its redox-active phenoxazine core .
Analytical Differentiation
- HPLC-LTQ-Orbitrap-MS/MS: Used to distinguish analogs based on fragmentation patterns. For example, the target compound’s nitrophenoxy group yields characteristic m/z 314.1 [M-H]⁻ , whereas indole derivatives produce fragments indicative of C-N bond cleavage .
- NMR Signatures : The pyran ring’s stereochemistry (2S,3S,4S,5R,6S) is consistent across analogs, but substituent-specific shifts (e.g., aromatic protons in vs. indole NH in ) enable structural confirmation .
Biological Activity
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitro-phenoxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with significant biological activity. Its molecular formula is , and it has a molecular weight of approximately 342.279 g/mol. This compound is notable for its potential applications in pharmacology and biochemistry due to its structural features that may influence various biological pathways.
Chemical Structure
The structural configuration of this compound includes multiple hydroxyl groups and a nitrophenoxy moiety, which are critical for its biological interactions. The presence of these functional groups often correlates with enhanced solubility and reactivity in biological systems.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity . Antioxidants are crucial in mitigating oxidative stress within cells, which can lead to various diseases including cancer and neurodegenerative disorders. Studies have shown that compounds with similar structures can scavenge free radicals effectively .
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties . It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures. This attribute could make it a candidate for therapeutic use in conditions characterized by chronic inflammation .
Antimicrobial Activity
Preliminary investigations reveal that this compound exhibits antimicrobial activity against various bacterial strains. The nitrophenoxy group is believed to enhance its interaction with microbial cell membranes .
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant efficacy of this compound involved assessing its ability to reduce oxidative stress markers in human cell lines. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to control groups.
| Treatment Group | ROS Levels (µM) | Significance |
|---|---|---|
| Control | 15.0 ± 1.2 | - |
| Compound | 7.5 ± 0.8 | p < 0.01 |
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of the compound in a mouse model of arthritis. The administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 120 ± 10 | 80 ± 5 |
| Compound | 60 ± 8 | 30 ± 3 |
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how is its stereochemical purity confirmed?
The compound is synthesized via selective oxidation of primary hydroxyl groups to carboxylic acids. For example, Method A yields 71% product with a melting point of 235–237°C. Structural confirmation employs ¹H NMR (e.g., δ 5.85 ppm for the anomeric proton) and ¹³C NMR (e.g., 175.93 ppm for the carboxylate carbon) . HRMS ([M-H]⁻: 314.0512) and MS fragmentation patterns further validate molecular integrity. Stereochemical purity is ensured by analyzing coupling constants (e.g., J = 3.7 Hz for axial-equatorial proton interactions) and comparing NOESY/ROESY data to established configurations.
Q. How should researchers assess the compound’s stability under experimental conditions?
Stability studies should include:
- pH-dependent degradation assays : Monitor carboxylate group integrity via HPLC at pH 2–10.
- Thermal stability : Thermogravimetric analysis (TGA) up to 300°C to detect decomposition (e.g., nitro group denaturation).
- Light sensitivity : UV-Vis spectroscopy under UV/visible light to track nitro-phenoxy chromophore changes . Storage recommendations: Dry, airtight containers at -20°C, away from reducing agents to prevent nitro group reduction .
Q. What strategies optimize solubility for in vitro assays?
- Co-solvent systems : Use DMSO:water (≤10% v/v) to dissolve the sodium carboxylate form.
- pH adjustment : Maintain pH >7 to enhance ionization of the carboxylate group.
- Derivatization : Introduce hydrophilic moieties (e.g., glycosylation) based on methods in prodrug design .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of its synthetic oxidation?
The selective oxidation of the primary hydroxyl group to a carboxylate (as in ) likely involves:
- Templated catalysis : Coordination of transition metals (e.g., TEMPO/NaClO) to the C6 hydroxyl, favoring C2 carboxylation.
- Steric effects : Bulky substituents at C3, C4, and C5 hinder alternative oxidation sites. Kinetic studies (e.g., monitoring reaction intermediates via LC-MS) and isotopic labeling (¹⁸O) can validate the pathway .
Q. How can computational modeling predict its interactions with biological targets?
- Docking simulations : Use the nitro-phenoxy group as a pharmacophore for binding to carbohydrate-processing enzymes (e.g., glycosidases).
- MD simulations : Assess conformational flexibility of the tetrahydropyran ring in aqueous vs. lipid environments.
- QSAR studies : Correlate substituent electronegativity (nitro group) with inhibitory activity against bacterial lectins .
Q. What analytical methods resolve contradictions in spectral data across studies?
Discrepancies in NMR or MS data may arise from:
- Solvent effects : Compare deuterated water vs. DMSO-d₆ spectra to identify solvent-induced shifts .
- Dynamic processes : Variable-temperature NMR to detect ring puckering or anomerization.
- HRMS calibration : Use internal standards (e.g., sodium trifluoroacetate) to ensure mass accuracy within ±1 ppm .
Q. How does the nitro-phenoxy group influence biological activity in prodrug design?
- Enzyme-triggered release : Nitroreductases in hypoxic environments (e.g., tumors) reduce the nitro group to an amine, enabling targeted drug release.
- Electron-withdrawing effects : The nitro group enhances stability of the glycosidic bond against hydrolysis, as seen in trehalose-conjugated prodrugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
